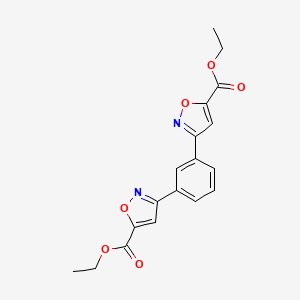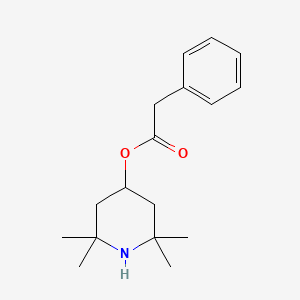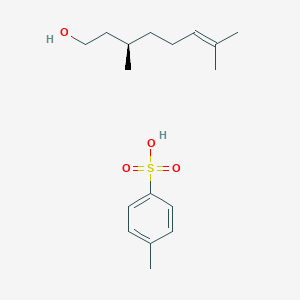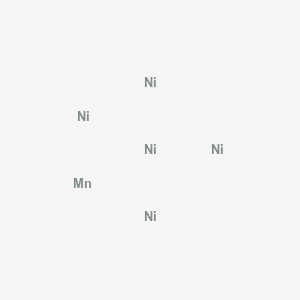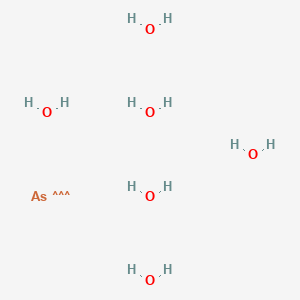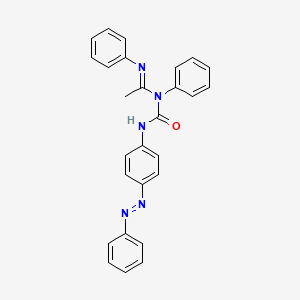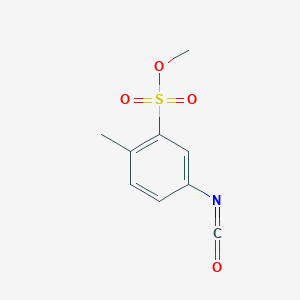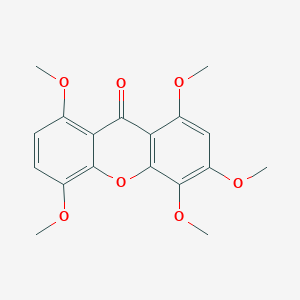
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of compounds known for their diverse biological activities and structural complexity. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. The compound this compound is characterized by its pentamethoxy substitution pattern on the xanthone core, which contributes to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one, typically involves the use of polyphenols and salicylic acids as starting materials. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones in better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems (e.g., palladium, ruthenium, copper catalysis) are employed to scale up the production process .
化学反応の分析
Types of Reactions
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted xanthone derivatives, which can exhibit different biological activities and chemical properties .
科学的研究の応用
作用機序
The mechanism of action of 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
類似化合物との比較
Similar Compounds
1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one: Another pentamethoxy xanthone derivative with similar biological activities.
1,6-Dihydroxy-2,3,4,5,8-pentamethoxy-9H-xanthen-9-one: A hydroxylated derivative with enhanced antioxidant properties.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its potent anticancer activity.
Uniqueness
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentamethoxy groups contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
66157-57-1 |
|---|---|
分子式 |
C18H18O7 |
分子量 |
346.3 g/mol |
IUPAC名 |
1,3,4,5,8-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O7/c1-20-9-6-7-10(21-2)16-13(9)15(19)14-11(22-3)8-12(23-4)17(24-5)18(14)25-16/h6-8H,1-5H3 |
InChIキー |
NQHBRPANNYTLDN-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)OC)OC3=C(C2=O)C(=CC(=C3OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
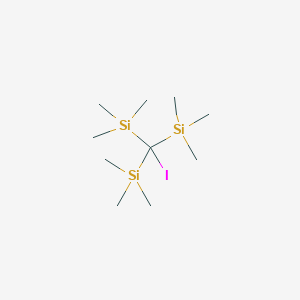
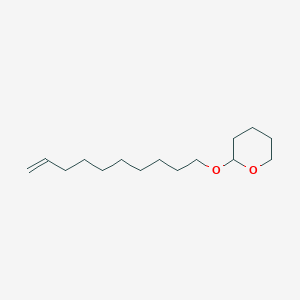
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
